Technical Profile: (5-Fluoropyridin-2-yl)methanamine dihydrochloride
Technical Profile: (5-Fluoropyridin-2-yl)methanamine dihydrochloride
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of (5-Fluoropyridin-2-yl)methanamine dihydrochloride , a critical fluorinated building block in modern drug discovery.
CAS Number: 859164-78-6 (Dihydrochloride) / 561297-96-9 (Free Base)
Executive Summary
(5-Fluoropyridin-2-yl)methanamine dihydrochloride is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical candidates, particularly Negative Allosteric Modulators (NAMs) for G-protein coupled receptors (GPCRs).[1]
Its structural value lies in the 5-fluorine substitution , which serves two critical roles in medicinal chemistry:
-
Metabolic Blockade: It prevents oxidative metabolism (CYP450-mediated) at the electron-rich C5 position of the pyridine ring.
-
Electronic Modulation: The electronegative fluorine atom reduces the basicity of the pyridine nitrogen, altering the pKa and improving the lipophilicity (LogD) of the final drug molecule compared to non-fluorinated analogs.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (5-Fluoropyridin-2-yl)methanamine dihydrochloride |
| Synonyms | 2-(Aminomethyl)-5-fluoropyridine 2HCl; 5-Fluoro-2-picolylamine dihydrochloride |
| CAS Number (Salt) | 859164-78-6 (Dihydrochloride) |
| CAS Number (Base) | 561297-96-9 |
| Molecular Formula | C₆H₇FN₂[1][2][3][4] · 2HCl |
| Molecular Weight | 199.05 g/mol (Salt); 126.13 g/mol (Base) |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Soluble in water, DMSO, and methanol |
| Acidity (pKa) | ~8.3 (amine), ~2.5 (pyridine N) |
| Hygroscopicity | High (Requires desiccant storage) |
Medicinal Chemistry Rationale
The selection of the 5-fluoro isomer over the 3-, 4-, or 6-fluoro isomers is rarely arbitrary. It is driven by specific Structure-Activity Relationship (SAR) goals.
Mechanism of Action in Drug Design
-
Metabolic Stability (The "Fluorine Scan"): The C5 position of a 2-substituted pyridine is highly susceptible to oxidative attack by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at this position blocks this metabolic soft spot, significantly extending the half-life (
) of the drug candidate. -
Basicity Modulation: Pyridine nitrogen atoms can act as hydrogen bond acceptors. However, if the basicity is too high, it may lead to phospholipidosis or poor membrane permeability. The 5-fluorine atom exerts an inductive electron-withdrawing effect (
), lowering the pKa of the pyridine nitrogen and often improving CNS penetration.
Case Study: mGlu5 Negative Allosteric Modulators
Research into metabotropic glutamate receptor subtype 5 (mGlu5) antagonists for anxiety and depression has heavily relied on this scaffold.[5] Specifically, the clinical candidate VU0424238 utilizes the (5-fluoropyridin-2-yl)methanamine moiety.
-
Observation: Analogs with the 5-fluoro substitution showed superior metabolic stability in rat liver microsomes compared to the 6-fluoro or non-fluorinated analogs.
-
Outcome: The 5-F modification retained high potency (
) while optimizing the pharmacokinetic profile (Clearance = 19.3 mL/min/kg).
Synthesis & Manufacturing Protocols
The synthesis of (5-Fluoropyridin-2-yl)methanamine dihydrochloride is typically a two-stage process: the construction of the fluorinated core followed by reduction.
Stage 1: Upstream Precursor Synthesis (Diazotization-Fluorination)
-
Starting Material: 5-Amino-2-cyanopyridine.[3]
-
Reagents: Sodium Nitrite (
), HF/Pyridine (Olah's Reagent). -
Mechanism: Balz-Schiemann reaction. The amino group is converted to a diazonium salt, which is then displaced by fluorine in situ.
Stage 2: Reduction to Methanamine (The Critical Step)
-
Precursor: 2-Cyano-5-fluoropyridine (CAS 327056-62-2).[4][6]
-
Reagents: Raney Nickel, Hydrogen gas (
), Ammonia ( ) in Ethanol.[4] -
Protocol:
-
Hydrogenation: The nitrile is reduced under high pressure (500 psi) at 70°C. Ammonia is essential to suppress the formation of secondary amine byproducts (dimerization).
-
Salt Formation: The resulting free base oil is dissolved in 1,4-dioxane and treated with 4N HCl/dioxane to precipitate the dihydrochloride salt.
-
Visual Synthesis Workflow
Figure 1: Industrial synthesis pathway from amino-nitrile precursor to final dihydrochloride salt.[4]
Experimental Protocol: Coupling Reaction
For researchers using this building block in amide coupling (e.g., creating a VU0424238 analog).
Objective: Couple (5-Fluoropyridin-2-yl)methanamine dihydrochloride with a carboxylic acid.
-
Preparation: Suspend 1.0 equiv of (5-Fluoropyridin-2-yl)methanamine dihydrochloride in DMF or DCM.
-
Neutralization: Add 2.5–3.0 equiv of a tertiary base (DIPEA or TEA). Note: The extra equivalent is required to neutralize the two HCl molecules bound to the amine and pyridine nitrogen.
-
Activation: Add 1.1 equiv of coupling reagent (HATU or EDC/HOBt) and 1.0 equiv of the carboxylic acid.
-
Reaction: Stir at room temperature for 2–12 hours under nitrogen.
-
Workup: Dilute with EtOAc, wash with saturated
and brine. Dry over .
Handling, Stability & Safety
Storage Conditions
-
Hygroscopicity: The dihydrochloride salt is highly hygroscopic . Exposure to ambient air will cause the solid to deliquesce into a sticky oil, making accurate weighing difficult.
-
Recommendation: Store at 2–8°C (or -20°C for long term) in a tightly sealed container under an inert atmosphere (Argon/Nitrogen). Use a desiccator.
Safety Hazards (GHS Classification)
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[7]
-
Serious Eye Damage (Category 2A): Causes serious eye irritation (H319).
-
STOT-SE (Category 3): May cause respiratory irritation (H335).
-
Handling: Always handle in a chemical fume hood wearing nitrile gloves and safety goggles.
References
-
Felts, A. S., et al. (2014). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry. Retrieved March 1, 2026, from [Link]
-
Inoue, A., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved March 1, 2026, from [Link]
Sources
- 1. 1260903-05-6|(3-Fluoropyridin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1208893-73-5|(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 3. 2-Cyano-5-fluoropyridine | 327056-62-2 | Benchchem [benchchem.com]
- 4. 561297-96-9 | 2-(Aminomethyl)-5-fluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Cyano-5-fluoropyridine | 327056-62-2 [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
